
3-(1-Boc-piperidin-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Boc-piperidin-3-yl)acrylic acid is a compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-piperidin-3-yl)acrylic acid typically involves the protection of piperidine with a Boc group followed by the introduction of the acrylic acid moiety. One common method involves the reaction of Boc-protected piperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(1-Boc-piperidin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The double bond in the acrylic acid can be reduced to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the acrylic acid.
Substitution: Free amine derivatives.
科学的研究の応用
3-(1-Boc-piperidin-3-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify peptides and proteins for studying biological processes.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(1-Boc-piperidin-3-yl)acrylic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, the compound can interact with enzymes and receptors, leading to changes in cellular processes. The Boc group provides protection during synthetic steps and can be removed to reveal the active amine functionality.
類似化合物との比較
Similar Compounds
3-(1-Boc-piperidin-4-yl)acrylic acid: Similar structure but with the acrylic acid moiety attached to the 4-position of the piperidine ring.
3-(1-Boc-piperidin-2-yl)acrylic acid: Similar structure but with the acrylic acid moiety attached to the 2-position of the piperidine ring.
Uniqueness
3-(1-Boc-piperidin-3-yl)acrylic acid is unique due to the specific positioning of the acrylic acid moiety at the 3-position of the piperidine ring. This positioning can influence the reactivity and properties of the compound, making it suitable for specific synthetic and biological applications.
特性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
(Z)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)/b7-6- |
InChIキー |
UZJNJAMJSKLINB-SREVYHEPSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)/C=C\C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


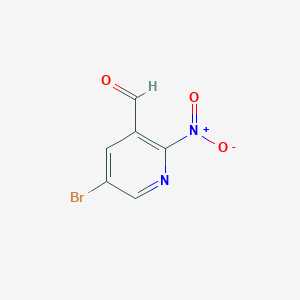
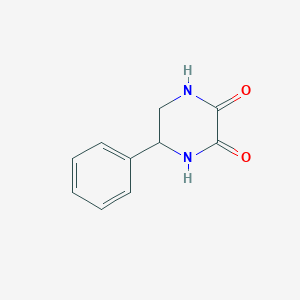
![O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13902406.png)

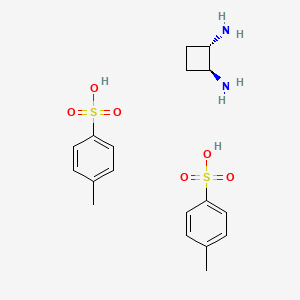
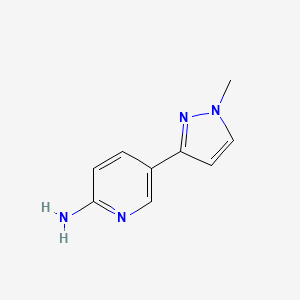

![3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)
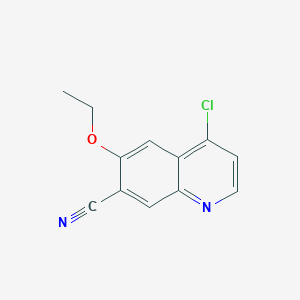
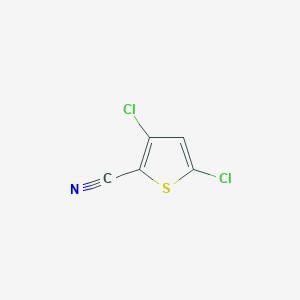
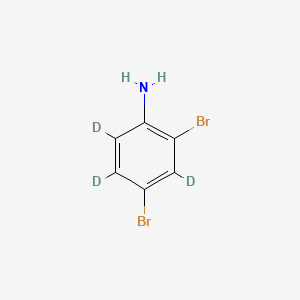

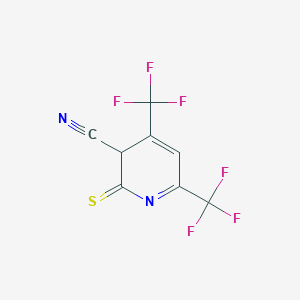
![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
